

Clofibric-d4 Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Clofibric-d4 Acid

Cat. No.: B562975

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An in-depth technical guide on the properties, analysis, and biological role of **Clofibric-d4 Acid**, intended for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Clofibric-d4 Acid**, a deuterated analog of clofibric acid. It serves as a crucial internal standard for the accurate quantification of clofibric acid in various biological and environmental matrices. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores the signaling pathways associated with its non-deuterated counterpart, clofibric acid.

Core Properties of Clofibric-d4 Acid

Clofibric-d4 Acid is a stable, isotopically labeled form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	1184991-14-7
Molecular Formula	C ₁₀ H ₇ D ₄ ClO ₃
Molecular Weight	218.7 g/mol [1]
Formal Name	2-(4-chlorophenoxy-d ₄)-2-methyl-propanoic acid[1]
Appearance	Solid[1]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol[1]
Purity	≥99% deuterated forms (d ₁ -d ₄)[1]
Storage Temperature	-20°C[3]

Experimental Protocols: Quantification of Clofibric Acid

Clofibric-d₄ Acid is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and precision of clofibric acid quantification.[1][3] Below are detailed methodologies for sample preparation and analysis.

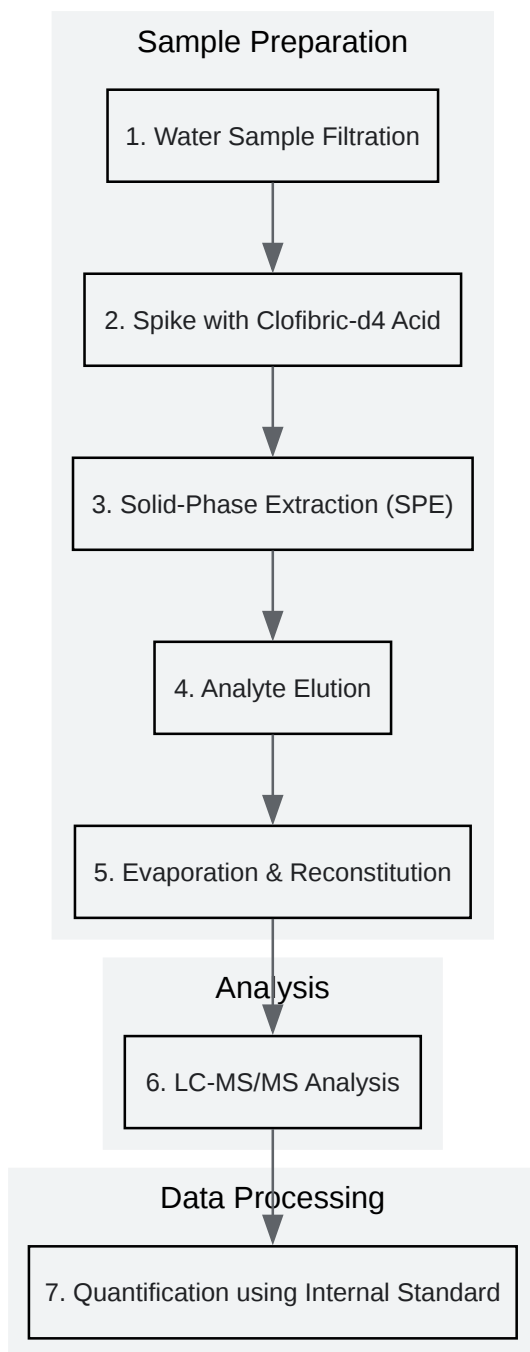
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of clofibric acid from water samples prior to LC-MS/MS analysis.[4][5]

- **Sample Filtration:** Filter water samples through a 0.7-μm glass fiber filter to remove particulate matter.[4]
- **Cartridge Conditioning:** Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.[5]

- Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4][5]
- Internal Standard Spiking: Prior to extraction, spike the water sample with a known concentration of **Clofibric-d4 Acid**.
- Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
- Analyte Elution: Elute the retained clofibric acid and **Clofibric-d4 Acid** from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.[4][5]
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow: Quantification of Clofibric Acid



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Workflow for Clofibric Acid Quantification.

LC-MS/MS Analysis

The following table outlines typical parameters for the analysis of clofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Clofibric-d4 Acid** as an internal standard.^{[4][6]}

Parameter	Typical Conditions
LC Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m) ^[4]
Mobile Phase A	0.1% Formic Acid in Water ^[4]
Mobile Phase B	Acetonitrile ^[4]
Flow Rate	0.3 mL/min ^[4]
Injection Volume	1-20 μ L ^{[4][6]}
Ionization Mode	Electrospray Ionization (ESI), Negative Mode ^{[4][6]}
MS/MS Transition (Clofibric Acid)	Precursor Ion (m/z) -> Product Ion (m/z)
MS/MS Transition (Clofibric-d4 Acid)	Precursor Ion (m/z) -> Product Ion (m/z)

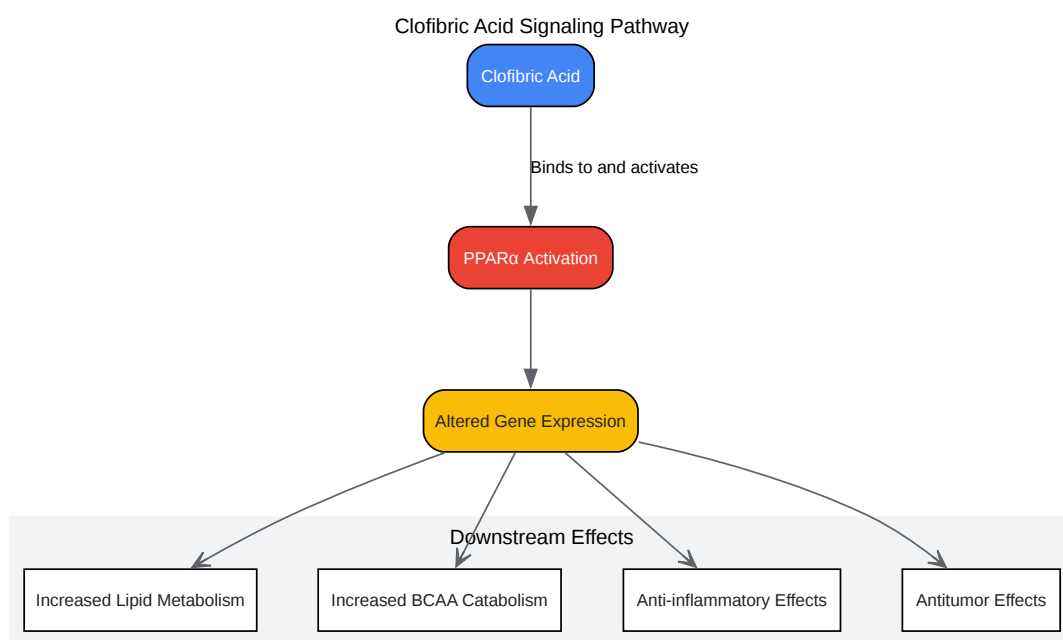
Biological Activity and Signaling Pathway

Clofibric acid, the non-deuterated form of **Clofibric-d4 Acid**, is the biologically active metabolite of several fibrate drugs.^[2] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a critical role in lipid metabolism.^{[1][7]}

Activation of PPAR α by clofibric acid leads to a cascade of downstream effects:

- **Increased Fatty Acid Catabolism:** PPAR α activation upregulates the expression of genes involved in fatty acid uptake and β -oxidation in the liver, leading to a reduction in circulating triglyceride levels.^[8]

- **Stimulation of Branched-Chain Amino Acid Catabolism:** Clofibric acid can increase the activity of the branched-chain α -keto acid dehydrogenase (BCKDH) complex, promoting the breakdown of branched-chain amino acids.[\[9\]](#)
- **Anti-inflammatory Effects:** PPAR α activation can exert anti-inflammatory effects, which contributes to its therapeutic benefits.
- **Antitumor Properties:** Studies have shown that clofibric acid can inhibit the growth of certain cancer cells, such as ovarian cancer, through mechanisms involving the reduction of angiogenesis and induction of apoptosis.[\[10\]](#)



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Mechanism of Action of Clofibric Acid.

In conclusion, **Clofibric-d4 Acid** is an indispensable tool for researchers in analytical chemistry, pharmacology, and environmental science. Its use as an internal standard enables the reliable quantification of clofibric acid, facilitating studies on its pharmacokinetics, biological activity, and environmental fate. A thorough understanding of its properties and the associated analytical methods is crucial for advancing research in these fields.

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